molecular formula C15H26O2 B211715 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol CAS No. 129673-87-6

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

Cat. No. B211715
M. Wt: 238.37 g/mol
InChI Key: YRFJMOGROZTYPC-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol” is a chemical substance with a specific molecular structure . It is also known by other names such as “7-epi-Sesquithujene” and "Episesquithujene" .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure . The compound has a molecular weight of 204.3511 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.3511 . Other properties such as density, boiling point, and melting point are not specified in the available resources .

Scientific Research Applications

Antiparkinsonian Activity

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol and its derivatives have shown promising results in the treatment of Parkinson's disease. Research indicates that this compound exhibits potent antiparkinsonian activity in animal models, significantly improving locomotor and exploratory activities. It has been as effective as levodopa, a standard treatment for Parkinson's disease (Ardashov et al., 2011). Another study focused on the synthesis and biological activity of monoepoxides of this compound in the MPTP mouse model of Parkinson's disease. The study found that these compounds could robustly promote the survival of cultured dopamine neurons, protect them against toxin-induced degeneration, and potentially stimulate striatal reinnervation (Ardashov et al., 2019).

Antiviral Activity

In the context of antiviral research, this compound and its derivatives have been evaluated against the pandemic influenza virus A(H1N1). One study found it to have significant selectivity and effectiveness against this virus, suggesting potential use as an antiviral agent (Ardashov et al., 2011).

Chemical Synthesis and Transformations

Research into the chemical synthesis and transformation of this compound has led to discoveries in regio- and stereospecific synthesis of substituted cyclohexenediols, highlighting its versatility in organic synthesis (Arjona et al., 1990). Additionally, the compound has been used in the study of photochemical formations, contributing to an understanding of cycloaddition processes in organic chemistry (Witte & Margaretha, 1999).

properties

IUPAC Name

2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFJMOGROZTYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

CAS RN

129673-87-6
Record name (3S,4S,6R,7S)-1,10-Bisaboladiene-3,4-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
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2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 3
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 4
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 5
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Reactant of Route 6
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

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